molecular formula C9H7BrN2OS B177718 N-(6-bromo-1,3-benzothiazol-2-yl)acetamide CAS No. 16628-26-5

N-(6-bromo-1,3-benzothiazol-2-yl)acetamide

Cat. No. B177718
CAS RN: 16628-26-5
M. Wt: 271.14 g/mol
InChI Key: YVCKQTVKWZSELH-UHFFFAOYSA-N
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Patent
US07928140B2

Procedure details

The mixture (562 mg, 2.07 mmol) of N-(7-bromobenzo[d]thiazol-2-yl)acetamide and N-(6-bromobenzo[d]thiazol-2-yl)acetamide were suspended in MeOH (10 mL) and water (2 mL), sodium hydroxide (468.1 mg, 11.70 mmol) were added. The flask was fit with a reflux condenser and placed in a preheated oil bath (78° C.-80° C.) and stirred under nitrogen for 90 minutes. The reaction was cooled to RT and treated with 5N HCl to lower the pH to about 2. The suspension was filtered, and the solid was washed with water. The filtrate was treated with saturated sodium bicarbonate to adjust pH to about 7, and it was filtered again. The solid was collected and purified on an HPLC (10-95% MeCN/water with 0.1% TFA over 40 minutes) to provide 7-bromobenzo[d]thiazol-2-amine (550.3 mg).
Name
N-(7-bromobenzo[d]thiazol-2-yl)acetamide
Quantity
562 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
468.1 mg
Type
reactant
Reaction Step Five
Name
Quantity
2 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]2[S:9][C:8]([NH:11]C(=O)C)=[N:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.BrC1C=CC2N=C(NC(=O)C)SC=2C=1.[OH-].[Na+].Cl>CO.O>[Br:1][C:2]1[C:10]2[S:9][C:8]([NH2:11])=[N:7][C:6]=2[CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
N-(7-bromobenzo[d]thiazol-2-yl)acetamide
Quantity
562 mg
Type
reactant
Smiles
BrC1=CC=CC=2N=C(SC21)NC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC2=C(N=C(S2)NC(C)=O)C=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
468.1 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
(78° C.-80° C.) and stirred under nitrogen for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was fit with a reflux condenser
CUSTOM
Type
CUSTOM
Details
placed in a preheated oil bath
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
the solid was washed with water
ADDITION
Type
ADDITION
Details
The filtrate was treated with saturated sodium bicarbonate
FILTRATION
Type
FILTRATION
Details
was filtered again
CUSTOM
Type
CUSTOM
Details
The solid was collected
CUSTOM
Type
CUSTOM
Details
purified on an HPLC (10-95% MeCN/water with 0.1% TFA over 40 minutes)
Duration
40 min

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
BrC1=CC=CC=2N=C(SC21)N
Measurements
Type Value Analysis
AMOUNT: MASS 550.3 mg
YIELD: CALCULATEDPERCENTYIELD 116%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.